N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties . This particular compound features a quinoline moiety, which is a nitrogen-containing heterocycle, and a sulfonamide group, which is known for its role in various medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline-8-sulfonamide core. The next step involves the addition of the 1-hydroxycyclohex-2-en-1-yl)methyl group, which can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine .
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its anti-inflammatory properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis . The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Quinoline-8-sulfonamide: Lacks the 1-hydroxycyclohex-2-en-1-yl)methyl group but shares the quinoline and sulfonamide moieties.
Uniqueness
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(9-2-1-3-10-16)12-18-22(20,21)14-8-4-6-13-7-5-11-17-15(13)14/h2,4-9,11,18-19H,1,3,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYFWJJUOXOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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